(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(113C)methylsulfanylbutanoic acid
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Overview
Description
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(113C)methylsulfanylbutanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions . The compound also contains a methylsulfanyl group, which can influence its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(113C)methylsulfanylbutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved using Fmoc chloride in the presence of a base such as sodium carbonate . The methylsulfanyl group can be introduced through a substitution reaction using a suitable thiol reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids with the Fmoc group and other protecting groups, allowing for the rapid production of peptides and amino acid derivatives .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(113C)methylsulfanylbutanoic acid can undergo various chemical reactions, including:
Reduction: The Fmoc group can be removed through a reduction reaction using a base such as piperidine.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Piperidine
Substitution: Thiol reagents, electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Deprotected amino acids
Substitution: Substituted amino acids with various functional groups
Scientific Research Applications
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(113C)methylsulfanylbutanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(113C)methylsulfanylbutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions . The methylsulfanyl group can influence the reactivity and properties of the compound, potentially affecting its interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid
- (2S)-2-(tert-butoxycarbonylamino)-4-methylsulfanylbutanoic acid
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylsulfanyl)butanoic acid
Uniqueness
The presence of the (113C)methylsulfanyl group in (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(113C)methylsulfanylbutanoic acid distinguishes it from other similar compounds. This unique feature can influence its reactivity and properties, making it a valuable compound for specific applications in peptide synthesis and other research areas .
Properties
Molecular Formula |
C20H21NO4S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(113C)methylsulfanylbutanoic acid |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+1 |
InChI Key |
BUBGAUHBELNDEW-YKRNYQSXSA-N |
Isomeric SMILES |
[13CH3]SCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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